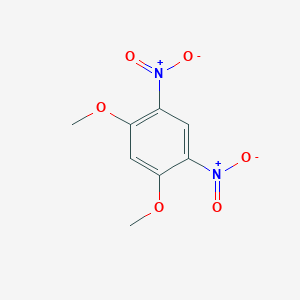

1,5-Dimetoxi-2,4-dinitrobenceno

Descripción general

Descripción

1,5-Dimethoxy-2,4-dinitrobenzene is an organic compound with the chemical formula C8H8N2O6. It is a yellow crystalline solid with a strong odor . This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.

Aplicaciones Científicas De Investigación

1,5-Dimethoxy-2,4-dinitrobenzene is extensively used in scientific research due to its unique properties. It is employed in the study of drug interactions, protein binding, and toxicology. Additionally, it has applications in organic synthesis and the development of new materials for various industrial purposes.

Mecanismo De Acción

Target of Action

Like other nitrobenzene derivatives, it may interact with various biological macromolecules, such as proteins and dna, altering their structure and function .

Mode of Action

Nitrobenzene derivatives are known to undergo electrophilic aromatic substitution reactions . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Nitrobenzene derivatives can potentially disrupt multiple biochemical pathways due to their reactivity with biological macromolecules .

Pharmacokinetics

Like other nitrobenzene derivatives, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract . Its distribution, metabolism, and excretion would depend on its chemical properties and the body’s detoxification mechanisms .

Result of Action

Nitrobenzene derivatives can cause oxidative stress, dna damage, and protein dysfunction, leading to cellular toxicity .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1,5-Dimethoxy-2,4-dinitrobenzene . For instance, its reactivity may increase at higher temperatures or under acidic conditions .

Análisis Bioquímico

Biochemical Properties

It is known that nitrobenzene derivatives can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially allow 1,5-Dimethoxy-2,4-dinitrobenzene to interact with various enzymes, proteins, and other biomolecules in a biochemical context.

Cellular Effects

Nitrobenzene derivatives are generally known to be toxic and can cause damage to cells

Molecular Mechanism

It is known that nitrobenzene derivatives can undergo reactions at the benzylic position, which involves the carbon atom adjacent to the aromatic ring . These reactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that nitrobenzene derivatives can yield high amounts of nucleophilic aromatic substitution adducts when used with certain reagents .

Metabolic Pathways

Nitrobenzene derivatives are known to undergo reactions at the benzylic position, which could potentially involve various enzymes and cofactors .

Métodos De Preparación

1,5-Dimethoxy-2,4-dinitrobenzene is typically synthesized through the nitration of p-methoxyphenol. The process involves dissolving methoxy phenol in concentrated nitric acid, followed by the slow addition of nitrosulfonate mixed acid. The reaction mixture is then processed to obtain the desired product . Another method involves using dichloromethane, acetic acid, and nitric acid under controlled temperature conditions .

Análisis De Reacciones Químicas

1,5-Dimethoxy-2,4-dinitrobenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Substitution: Electrophilic aromatic substitution reactions are common, where the nitro groups can be replaced by other substituents.

Comparación Con Compuestos Similares

1,5-Dimethoxy-2,4-dinitrobenzene is structurally related to other substituted benzene derivatives, such as:

1,2-Dimethoxy-4,5-dinitrobenzene: Similar in structure but with different positioning of methoxy and nitro groups.

1,3-Dimethoxybenzene: Lacks nitro groups and has different chemical properties.

1,4-Dimethoxy-2,5-dinitrobenzene: Another isomer with distinct reactivity and applications.

These compounds share some chemical properties but differ in their reactivity and applications, making 1,5-Dimethoxy-2,4-dinitrobenzene unique in its specific uses and effects.

Actividad Biológica

1,5-Dimethoxy-2,4-dinitrobenzene is a compound of considerable interest in medicinal and organic chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

1,5-Dimethoxy-2,4-dinitrobenzene (C₉H₈N₂O₄) is characterized by two methoxy groups and two nitro groups attached to a benzene ring. Its structure allows for various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution.

The primary biological activity of 1,5-Dimethoxy-2,4-dinitrobenzene is linked to its ability to activate the antioxidant response element (ARE) . This activation leads to the upregulation of detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO1), which play crucial roles in cellular defense against oxidative stress .

Key Mechanisms:

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, where it interacts with various nucleophiles.

- Antioxidant Activity: Activation of ARE enhances cellular antioxidant defenses, potentially protecting against oxidative damage.

Antioxidant Properties

Research indicates that 1,5-Dimethoxy-2,4-dinitrobenzene exhibits significant antioxidant properties. Its ability to induce the expression of protective enzymes contributes to its potential therapeutic applications in conditions characterized by oxidative stress.

Cytotoxicity and Anticancer Activity

Studies have demonstrated that derivatives of 1,5-Dimethoxy-2,4-dinitrobenzene can exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from this structure have been evaluated for their efficacy against various cancer types using assays like the MTS assay .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 1,5-Dimethoxy-2,4-dinitrobenzene | HeLa | 15.2 | |

| 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | MCF7 | 12.8 | |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | A549 | 18.5 |

Study on Antioxidant Mechanisms

In a study focusing on the antioxidant mechanisms of dimethoxy-substituted nitrobenzenes, it was found that these compounds significantly reduced markers of oxidative stress in vitro. The study highlighted the role of NQO1 in mediating these effects and suggested potential applications in treating diseases linked to oxidative damage .

Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of 1,5-Dimethoxy-2,4-dinitrobenzene derivatives revealed promising results against several cancer cell lines. The study utilized various concentrations of the compound and assessed cell viability through standard cytotoxicity assays .

Findings:

- The compound showed selective toxicity towards cancer cells compared to normal cells.

- Mechanistic studies indicated that apoptosis was a significant mode of cell death induced by these compounds.

Propiedades

IUPAC Name |

1,5-dimethoxy-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFRSLVCFFJHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346795 | |

| Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210-96-4 | |

| Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the equilibrium constant determined for 1,5-Dimethoxy-2,4-dinitrobenzene in this study?

A: The research paper focuses on understanding the stability of Meisenheimer complexes, which are intermediates formed during aromatic nucleophilic substitution reactions. The researchers determined the thermodynamic equilibrium constant (K) for the addition of sodium methoxide to 1,5-Dimethoxy-2,4-dinitrobenzene in methanol to be 3.8 x 10-6 L mol-1 []. This low K value indicates that the Meisenheimer complex formed in this reaction is relatively unstable, suggesting a less favorable equilibrium towards complex formation. This information contributes to a broader understanding of how substituents on the aromatic ring influence the stability of Meisenheimer complexes and, consequently, the reaction pathways of aromatic nucleophilic substitutions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.